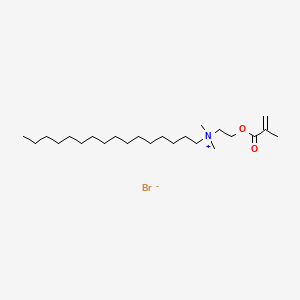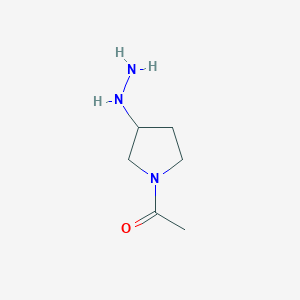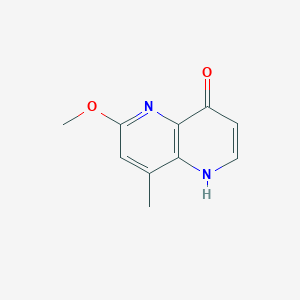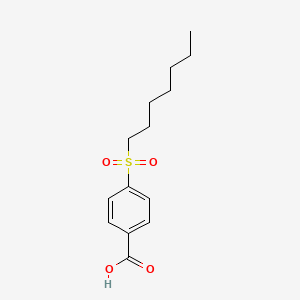![molecular formula C17H28N2O B13881188 N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)
N-[3-(dibutylamino)-4-methylphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dibutylamino)-4-methylphenyl]acetamide is an organic compound with the molecular formula C16H26N2O It is characterized by the presence of a dibutylamino group attached to a methylphenyl ring, which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dibutylamino)-4-methylphenyl]acetamide typically involves the reaction of 3-(dibutylamino)-4-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-(dibutylamino)-4-methylphenylamine and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 60-80°C.
Procedure: The amine is added to acetic anhydride, and the mixture is stirred for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
化学反応の分析
Types of Reactions
N-[3-(dibutylamino)-4-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[3-(dibutylamino)-4-methylphenyl]acetic acid.
Reduction: Formation of N-[3-(dibutylamino)-4-methylphenyl]ethylamine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
科学的研究の応用
N-[3-(dibutylamino)-4-methylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3-(dibutylamino)-4-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it has been studied as a potential inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters. By inhibiting these enzymes, the compound may exert neuroprotective effects.
類似化合物との比較
Similar Compounds
- N-[3-(dibutylamino)phenyl]acetamide
- N-[3-(dibutylamino)-4-chlorophenyl]acetamide
- N-[3-(dibutylamino)-4-ethylphenyl]acetamide
Uniqueness
N-[3-(dibutylamino)-4-methylphenyl]acetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other similar compounds.
特性
分子式 |
C17H28N2O |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
N-[3-(dibutylamino)-4-methylphenyl]acetamide |
InChI |
InChI=1S/C17H28N2O/c1-5-7-11-19(12-8-6-2)17-13-16(18-15(4)20)10-9-14(17)3/h9-10,13H,5-8,11-12H2,1-4H3,(H,18,20) |
InChIキー |
BSROWXHGGGEFHK-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=C(C=CC(=C1)NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
![tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
![N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine](/img/structure/B13881129.png)
![2-Chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B13881145.png)

![N'-[(4-butoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13881156.png)

![2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881178.png)


![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetonitrile](/img/structure/B13881196.png)
